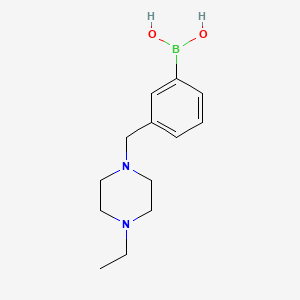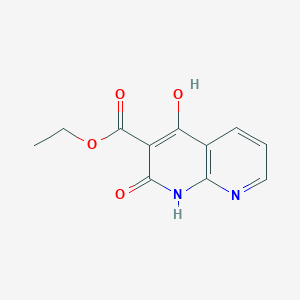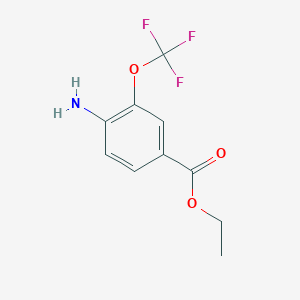
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Descripción general
Descripción
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 400877-57-8 . It has a molecular weight of 185.14 . The IUPAC name for this compound is this compound . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of hydrogen in methanol for 24 hours . Another method involves the use of hydrogen in methanol with a reaction time of 30 minutes . The yield of the product varies from 95% to 96% .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7N3O4/c1-8-3-4 (9 (11)12)5 (7-8)6 (10)13-2/h3H,1-2H3 . The InChI key is KRIOGKNOYPHJPC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, one method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 185.14 . The compound has a high GI absorption and is not BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Aplicaciones Científicas De Investigación
Hydrogen-bonded chains of rings and sheets in methyl pyrazole derivatives
- Researchers have investigated the structural intricacies of methyl pyrazole derivatives. They found that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure and form chains of edge-fused rings through hydrogen bonding. Another derivative, methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, forms sheets of rings, also through hydrogen bonding, demonstrating the significant role of these interactions in determining molecular architecture (Portilla et al., 2007).
Synthesis and Reactivity Analysis
Reactivity of trinitropyrazole and its N-Methyl derivative
- The study on 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative highlights their reactivity with various compounds such as ammonia, aliphatic amines, NH-azoles, phenols, and thiols. These reactions, occurring under mild conditions, showcase the potential of these compounds in synthesizing a wide array of derivatives, indicating their versatility in chemical synthesis (Dalinger et al., 2013).
Coordination Complexes and Crystallography
Synthesis and crystal structures of mononuclear CuII/CoII coordination complexes
- Novel pyrazole-dicarboxylate acid derivatives have been synthesized and their interaction with metal ions like CuII, CoII, and ZnII has been studied. The resulting mononuclear chelate complexes exhibit intricate hydrogen-bonded networks, showcasing the potential of these derivatives in forming complex and stable structures. These findings open pathways for their use in various fields, including material science and coordination chemistry (Radi et al., 2015).
Chemical Synthesis and Properties
Pyranpyrazole derivatives as corrosion inhibitors
- Pyranpyrazole derivatives have shown promising results as corrosion inhibitors for mild steel, crucial in industrial applications. Their high efficiency and the formation of protective adsorbed films on metal surfaces indicate their potential in improving the longevity and performance of metal structures. This study aligns with the pursuit of more effective and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Safety and Hazards
“Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propiedades
IUPAC Name |
methyl 1-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOGKNOYPHJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
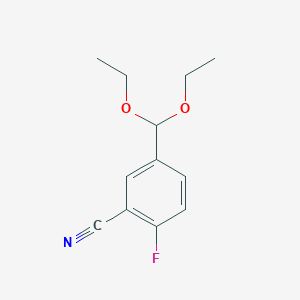
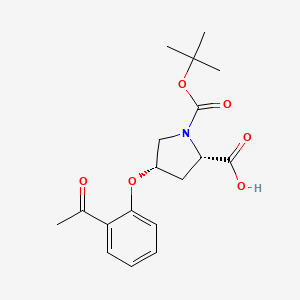
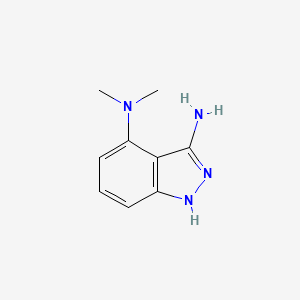

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
